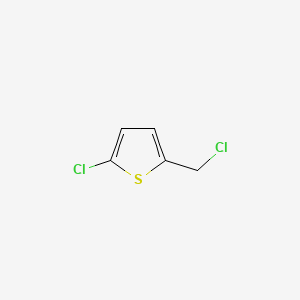

2-Chloro-5-(chloromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTKXCOGYOYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342578 | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-96-5 | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)thiophene, a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its applications and safety considerations.

Chemical and Physical Properties

This compound is a halogenated derivative of thiophene. The presence of a chloro group on the thiophene ring and a reactive chloromethyl group makes it a versatile building block in medicinal chemistry.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23784-96-5 | |

| Molecular Formula | C₅H₄Cl₂S | |

| Molecular Weight | 167.06 g/mol | |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 83-85 °C at 8 mmHg | |

| Density | 1.385 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.575 | |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Storage Temperature | -20°C |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR Spectral Data (Neat)

| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |

| H-3 | 6.53 | J(H3,H4) = 3.7 |

| H-4 | 6.64 | J(H3,CH2) = 0.0 |

| -CH₂Cl | 4.50 | J(H4,CH2) = 0.7 |

| Source: TAKAHASHI,K. ET AL. BULL.CHEM.SOC.JPN. 36, 108 (1963)[3] |

¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| C5 | 139.09 |

| C2 | 131.43 |

| C3 | 126.85 |

| C4 | 125.93 |

| -CH₂Cl | 40.26 |

| Source: ChemicalBook[3] |

IR Spectral Data

The infrared spectrum is available as a liquid film.[3] Characteristic peaks are expected for C-H stretching of the aromatic ring, C-C stretching within the ring, C-S stretching, and C-Cl stretching.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chloromethylation of 2-chlorothiophene.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the chloromethylation of 2-chlorothiophene.[1][2]

Reagents and Materials:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride (or other drying agent)

-

Reaction flask with magnetic stirrer, dropping funnel, and condenser

-

Ice bath

Procedure:

-

Preparation: In a well-ventilated fume hood, charge a reaction flask with 2-chlorothiophene and an anhydrous solvent such as dichloromethane.[1]

-

Cooling: Cool the mixture in an ice bath with stirring.[1]

-

Preparation of Chloromethylating Agent: In a separate vessel, prepare a mixture of paraformaldehyde and concentrated hydrochloric acid. Add a catalytic amount of zinc chloride to this mixture.[1]

-

Addition: Add the acidic formaldehyde mixture dropwise to the cooled solution of 2-chlorothiophene with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[1]

-

Work-up:

-

Quench the reaction by the slow addition of water.[1]

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.[1]

-

Combine the organic extracts and wash successively with water and a saturated sodium bicarbonate solution.[4]

-

Dry the organic layer over anhydrous calcium chloride.[4]

-

-

Purification:

Safety Precautions:

-

This reaction involves corrosive and flammable materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][2]

-

The procedure should be carried out in a well-ventilated fume hood.[1][4]

-

The product is lachrymatory.[4]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The reactive chloromethyl group allows for nucleophilic substitution, enabling the coupling of the 5-chlorothiophen-2-yl moiety to other molecular scaffolds.[1]

Precursor to Antifungal Agents

A notable application is in the synthesis of the antifungal agent Tioconazole.[1]

Caption: Role of this compound in Tioconazole synthesis.

Mechanism of Action of Tioconazole

Tioconazole, synthesized from this compound, functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] This leads to disruption of the membrane's integrity and ultimately, fungal cell death.[5] The specific target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 pathway.[5][6]

Caption: Mechanism of action of Tioconazole.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Category | Information |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended. |

| Source: Sigma-Aldrich |

This guide provides essential information for the safe handling, synthesis, and application of this compound in a research and development setting. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. What is the mechanism of Tioconazole? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-5-chloromethylthiophene(23784-96-5) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]

- 6. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iqb.es [iqb.es]

In-Depth Technical Guide: 2-Chloro-5-(chloromethyl)thiophene (CAS number 23784-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)thiophene is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Its chemical structure, featuring both a chloro substituent and a reactive chloromethyl group, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its applications as a key intermediate in the development of pharmaceuticals and agrochemicals. While the compound itself is not known for direct biological activity, its utility in the synthesis of potent bioactive molecules makes it a compound of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 23784-96-5 |

| Molecular Formula | C₅H₄Cl₂S |

| Molecular Weight | 167.06 g/mol |

| IUPAC Name | This compound |

| SMILES | ClCc1ccc(Cl)s1 |

| InChI | 1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

| Appearance | Liquid |

| Boiling Point | 83-85 °C at 8 mmHg[1] |

| Density | 1.385 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.575[1] |

| Flash Point | 101 °C (213.8 °F) - closed cup[1] |

| Storage Temperature | -20°C[1] |

Synthesis and Reactivity

Synthesis

The most common laboratory and industrial synthesis of this compound is through the chloromethylation of 2-chlorothiophene. A general experimental protocol is outlined below.

Experimental Protocol: Chloromethylation of 2-Chlorothiophene

-

Reagents:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Anhydrous Dichloromethane (solvent)

-

-

Procedure:

-

In a well-ventilated fume hood, a flask is charged with 2-chlorothiophene and anhydrous dichloromethane. The solution is cooled to 0-5 °C in an ice bath.

-

Separately, an acidic formaldehyde solution is prepared by mixing paraformaldehyde and concentrated hydrochloric acid, with the addition of zinc chloride as a catalyst.

-

The acidic formaldehyde mixture is then added dropwise to the cooled 2-chlorothiophene solution with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

-

Safety Precautions: This reaction involves corrosive and flammable materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The procedure should be carried out in a well-ventilated fume hood.

Reactivity

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, which is the basis of its utility as a synthetic intermediate.

Applications in Drug Development and Agrochemicals

While direct biological data on this compound is scarce, its importance lies in its role as a precursor to several classes of bioactive molecules.

Antifungal Agents: Synthesis of Tioconazole

A prominent application of this compound is in the synthesis of the imidazole antifungal agent, Tioconazole. Tioconazole is used in topical formulations to treat a variety of fungal and yeast infections, including ringworm, athlete's foot, and vaginal candidiasis.

Mechanism of Action of Tioconazole: Tioconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] The inhibition of ergosterol synthesis leads to increased cellular permeability and ultimately, fungal cell death.[3][4]

The synthesis of Tioconazole involves a nucleophilic substitution reaction where the imidazole nitrogen of a precursor attacks the chloromethyl group of this compound (or a structural isomer).

Anticancer Agents: Thiophene-Based Chalcones

This compound can be converted to 2-acetyl-5-chlorothiophene, a key precursor for the synthesis of thiophene-containing chalcones. Chalcones are a class of compounds that have garnered significant interest in cancer research due to their diverse biological activities.

Mechanism of Action of Thiophene-Based Chalcones: Thiophene-based chalcones have been shown to exhibit anticancer activity through multiple mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.

-

Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

-

Modulation of Signaling Pathways: Interacting with key proteins in cancer-related pathways, such as the p53 pathway.

Agrochemicals: Fungicides

Thiophene derivatives are utilized in the development of fungicides for crop protection. These compounds often function as succinate dehydrogenase inhibitors (SDHIs).

Mechanism of Action of Thiophene-Based SDHI Fungicides: Succinate dehydrogenase is a vital enzyme in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, these fungicides disrupt cellular respiration, leading to the death of the fungal pathogen. This compound serves as a starting material for creating the thiophene core of these potent agrochemicals.

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for a synthetic chemistry project involving this compound, from reaction setup to product characterization.

References

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Tioconazole? [synapse.patsnap.com]

2-Chloro-5-(chloromethyl)thiophene: A Technical Guide for Synthetic Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)thiophene is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring a thiophene ring substituted with a reactive chloromethyl group at the 5-position and a chlorine atom at the 2-position, allows for sequential and regioselective functionalization. The chloromethyl group serves as a potent electrophile for various nucleophilic substitution reactions, while the chloro-substituted carbon on the aromatic ring is amenable to transition metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, most notably in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, complete with experimental protocols and data.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 23784-96-5 | [4][5] |

| Molecular Formula | C₅H₄Cl₂S | [5][6] |

| Molecular Weight | 167.05 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonym | 5-Chloro-2-thenyl chloride | [6] |

| SMILES | ClCC1=CC=C(Cl)S1 | [5][6] |

| logP | 3.14 | [6] |

| Purity | ≥98% | [6] |

| Storage | -20°C, protect from light | [6] |

Synthesis of the Building Block

The most common and direct method for preparing this compound is through the electrophilic chloromethylation of 2-chlorothiophene.[4]

Experimental Protocol: Chloromethylation of 2-Chlorothiophene

This protocol describes a representative procedure for the synthesis of this compound.[4]

Reagents and Materials:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dichloromethane (or other anhydrous solvent)

-

Water

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-chlorothiophene in the anhydrous solvent and cool the mixture in an ice bath.

-

In a separate flask, prepare an acidic formaldehyde mixture by combining paraformaldehyde and concentrated hydrochloric acid. Add zinc chloride as a catalyst.

-

Add the acidic formaldehyde mixture dropwise to the cooled 2-chlorothiophene solution with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

Reactivity and Key Synthetic Transformations

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a straightforward method for forming new carbon-heteroatom and carbon-carbon bonds.[4][7] This reactivity is the cornerstone of its application in building more complex molecular scaffolds.[8]

Caption: General scheme for nucleophilic substitution reactions.

This protocol describes the reaction with potassium phthalimide to form a protected primary amine, a key step in the Gabriel synthesis.[8]

Procedure:

-

Dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the phthalimide-protected product, which can be deprotected using hydrazine to yield the primary amine.[8]

This protocol outlines the formation of a thioether using potassium thioacetate.[8]

Procedure:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Add potassium thioacetate (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the thioacetate product. This can be hydrolyzed to the corresponding thiol.[8]

Cross-Coupling Reactions at the Ring Chlorine

The chlorine atom at the 2-position of the thiophene ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the formation of C-C bonds, enabling the synthesis of biaryl and other complex structures. Common methods include Suzuki, Stille, and Sonogashira couplings.[9][10][11]

Caption: General scheme for palladium-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is a powerful method for coupling the thiophene ring with various aryl or vinyl boronic acids.[10][11]

Typical Reaction Conditions:

-

Substrate: 2-Chloro-5-(functionalized-methyl)thiophene (1.0 eq)

-

Coupling Partner: Aryl boronic acid (1.1 - 1.5 eq)

-

Catalyst: Pd(PPh₃)₄ (2-5 mol%) or other Pd(0) source

-

Base: K₃PO₄, K₂CO₃, or Na₂CO₃ (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water, Toluene, or DMF

-

Temperature: 80-110 °C

-

Time: 12-24 hours

Moderate to excellent yields can be achieved depending on the specific substrates and conditions used.[10]

Applications in Drug Development

This compound is a crucial starting material for several prominent pharmaceutical agents.

Synthesis of Ticlopidine

Ticlopidine is an antiplatelet drug that functions as a P2Y12 receptor inhibitor, preventing blood clot formation.[12] The synthesis of Ticlopidine and related drugs like Clopidogrel relies on the construction of a core thienopyridine structure, for which thiophene-based precursors are essential.[2][12]

Caption: Simplified workflow for the synthesis of Ticlopidine.

A key synthetic strategy involves preparing 2-(2-thienyl)ethylamine, which can be derived from thiophene precursors. This amine undergoes cyclization, often through a Pictet-Spengler type reaction, to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[2][13] This core is then condensed with an appropriate benzyl chloride to yield the final drug.[13][14] A novel five-step synthesis of Ticlopidine starting from thiophene has been reported with an overall yield of 60%.[12]

Synthesis of Tioconazole

This building block is also a key intermediate in the production of the antifungal agent Tioconazole.[4][15] The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of this compound is displaced by an imidazole-containing alcohol derivative, demonstrating a direct and efficient application of its primary reactivity.[15]

Safety and Handling

This compound is a hazardous and reactive substance. It is lachrymatory and can cause severe skin burns and respiratory irritation.[1][16] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound should be stored in a cool, dry, and dark environment away from incompatible materials.[1][6]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The distinct reactivity of its chloromethyl group (for nucleophilic substitution) and its ring-substituted chlorine (for cross-coupling reactions) provides synthetic chemists with a flexible platform for creating diverse and complex molecules. Its established role in the synthesis of high-value compounds, such as the antiplatelet drug Ticlopidine and the antifungal Tioconazole, underscores its importance to the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, handling, and synthetic potential is crucial for its effective and safe utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS 23784-96-5 [matrix-fine-chemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]

- 14. CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Electrophilic Substitution on 2-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic substitution reactions on 2-chlorothiophene. It covers the core principles of reactivity and regioselectivity, details key reaction classes with experimental protocols, and presents quantitative data for researchers in organic synthesis and drug development.

Core Principles: Reactivity and Regioselectivity

Thiophene is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene. This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the positive charge in the intermediate σ-complex (arenium ion). Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position over the C3 (β) position because the intermediate for C2-attack is stabilized by more resonance structures.

In 2-chlorothiophene, the scenario is dictated by the interplay between the inherent reactivity of the thiophene ring and the electronic effects of the chloro substituent. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. As a halogen, it is a deactivating but ortho, para-directing substituent. In the context of the thiophene ring, this translates to directing incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Due to the thiophene ring's intrinsic preference for substitution at the α-position (C5), and the powerful resonance stabilization of the corresponding σ-complex, electrophilic attack occurs overwhelmingly at the C5 position . The formation of the C3-substituted isomer is significantly less favorable and often not observed or occurs in trace amounts.

Key Electrophilic Substitution Reactions

The primary electrophilic substitution reactions of 2-chlorothiophene include Friedel-Crafts acylation, sulfonation, nitration, and halogenation. For most of these reactions, substitution at the C5 position is highly favored, often leading to a single major product.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The reaction is highly regioselective, yielding the 5-acyl-2-chlorothiophene derivative. The resulting ketone is deactivated, preventing further acylation.

Sulfonation / Sulfochlorination

Sulfonation introduces a sulfonic acid group (-SO₃H). A common and effective method is sulfochlorination using chlorosulfonic acid (ClSO₃H), which yields a sulfonyl chloride (-SO₂Cl). This functional group is a versatile intermediate for synthesizing sulfonamides and other derivatives. The reaction proceeds with high selectivity for the 5-position.

Nitration

Nitration introduces a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. This reaction must be conducted under carefully controlled, mild conditions due to the high reactivity of the thiophene ring. The primary product is 2-chloro-5-nitrothiophene.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I). Due to the activating nature of the thiophene ring, these reactions are rapid and can lead to polysubstitution if not carefully controlled. Selective monohalogenation at the 5-position can be achieved by using specific reagents and conditions. For example, chlorination of thiophene itself can be controlled to produce 2-chlorothiophene, and further controlled chlorination would yield 2,5-dichlorothiophene.

Quantitative Data Summary

The following table summarizes the typical outcomes for electrophilic substitution on 2-chlorothiophene. For many reactions, the selectivity for the 5-position is so high that the 3-isomer is not reported or is formed in negligible amounts.

| Reaction Type | Electrophile / Reagents | Major Product | Isomer Ratio (C5:C3) | Typical Yield |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 5-Chloro-2-acetylthiophene | >99:1 (Predominantly C5) | ~91%[1] |

| Friedel-Crafts Acylation | Acetic Anhydride / Phosphoric Acid | 5-Chloro-2-acetylthiophene | >99:1 (Predominantly C5) | ~97% |

| Sulfochlorination | Chlorosulfonic Acid / PCl₅ | 5-Chlorothiophene-2-sulfonyl chloride | Major Product is C5 | Good |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-5-nitrothiophene | Major Product is C5 | Moderate |

| Chlorination | Chlorine / Dichloroethane | 2,5-Dichlorothiophene | Major Product is C5 | Good |

Experimental Protocols

The following protocols are representative procedures adapted from literature and patent sources.

Protocol: Friedel-Crafts Acylation to Synthesize 5-Chloro-2-acetylthiophene

This protocol describes the acylation of 2-chlorothiophene using acetic anhydride with phosphoric acid as a catalyst.

Materials:

-

2-Chlorothiophene (10 parts by weight)

-

Ethylene dichloride (30 parts by weight)

-

Acetic anhydride (17 parts by weight)

-

Phosphoric acid (catalytic amount)

-

Water

-

Aqueous sodium hydroxide solution

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, add 2-chlorothiophene, ethylene dichloride, acetic anhydride, and a catalytic amount of phosphoric acid.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a sufficient amount of water and stir. Neutralize the mixture to pH 7 using an aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Concentrate the organic layer under reduced pressure to remove the solvent, yielding 5-chloro-2-acetylthiophene. A yield of 97% has been reported for this transformation.

Protocol: Nitration to Synthesize 2-Chloro-5-nitrothiophene

This protocol is adapted from standard procedures for the nitration of reactive aromatic compounds and must be performed with extreme caution.

Materials:

-

2-Chlorothiophene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed ice

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 2-chlorothiophene dropwise from the funnel, ensuring the internal temperature does not exceed 10 °C. The addition should be slow and controlled.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Allow the ice to melt. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the mixture with dichloromethane.

-

Wash the organic extract or the dissolved solid with water, followed by a saturated sodium bicarbonate solution until neutral, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, primarily 2-chloro-5-nitrothiophene.

-

Purify the product by recrystallization (e.g., from ethanol) or column chromatography.

Signaling Pathways and Mechanisms

The fundamental mechanism for all reactions discussed is the two-step electrophilic aromatic substitution (SEAr). The key to understanding the high regioselectivity lies in the stability of the intermediate σ-complex.

Attack at the C5 position of 2-chlorothiophene allows the positive charge of the σ-complex to be delocalized over three atoms, including a crucial resonance structure where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in a less stable intermediate with only two primary resonance contributors, and the stabilizing effect of the sulfur atom is less direct. This difference in intermediate stability dictates the reaction pathway, leading to the pronounced C5 regioselectivity.

References

The Versatile Intermediates: A Technical Guide to the Applications of Substituted Chloromethylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Substituted chloromethylthiophenes are a class of reactive heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules. Their inherent reactivity, stemming from the labile chloromethyl group attached to the thiophene ring, makes them valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of the synthesis, key applications, and experimental protocols related to these versatile compounds.

Synthesis of Key Substituted Chloromethylthiophenes

The two most prominent members of this class are 2-(chloromethyl)thiophene and 2-chloro-3-(chloromethyl)thiophene. Their synthesis is primarily achieved through chloromethylation of thiophene or its derivatives.

Synthesis of 2-(Chloromethyl)thiophene

A common method for the synthesis of 2-(chloromethyl)thiophene involves the reaction of thiophene with formaldehyde and hydrochloric acid.

Experimental Protocol: Chloromethylation of Thiophene [1]

-

Materials: Thiophene (5 moles), concentrated hydrochloric acid (200 ml), 37% formaldehyde solution (500 ml), ether, anhydrous calcium chloride, sodium bicarbonate solution.

-

Procedure:

-

In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, and surrounded by an ice-salt bath, combine 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid.

-

Pass a rapid stream of hydrogen chloride gas into the mixture with vigorous stirring.

-

Once the temperature reaches 0°C, add 500 ml of 37% formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.

-

After the addition is complete, extract the mixture with three 500-ml portions of ether.

-

Combine the ether extracts and wash them successively with water and saturated sodium bicarbonate solution.

-

Dry the ether solution over anhydrous calcium chloride.

-

Remove the ether by distillation and distill the product under reduced pressure.

-

-

Yield: 257–267 g (40–41%) of 2-chloromethylthiophene is collected at 73–75°C/17 mm Hg.[1]

An alternative approach utilizes 2-thiophenemethanol as a starting material.

Experimental Protocol: From 2-Thiophenemethanol [2]

-

Materials: 2-thiophenemethanol (50.9 mmol), pyridine (76.3 mmol), anhydrous dichloromethane (600 mL), thionyl chloride.

-

Procedure:

-

Dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane at 0°C.

-

Slowly add thionyl chloride dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

-

Quench the reaction by adding 500 mL of water.

-

Separate the organic layer and extract the aqueous layer twice with 300 mL of dichloromethane.

-

Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and brine.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.

-

-

Yield: 60%[2]

Synthesis of 2-Chloro-3-(chloromethyl)thiophene

The synthesis of 2-chloro-3-(chloromethyl)thiophene often employs ionic liquid catalysis to improve efficiency and yield.[3]

Experimental Protocol: Ionic Liquid-Catalyzed Chloromethylation [4]

-

Materials: 2-chlorothiophene (0.01 mol), paraformaldehyde (0.025 mol), 1-octyl-3-methylimidazolium bromide (0.0006 mol), concentrated hydrochloric acid (4 ml).

-

Procedure:

-

In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, sequentially add the ionic liquid, 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid.

-

Stir the mixture magnetically and heat to 40°C for 6 hours.

-

After the reaction, the product is isolated by distillation under reduced pressure.

-

-

Yield: 88.9%[4]

Applications in Pharmaceuticals

Substituted chloromethylthiophenes are crucial intermediates in the synthesis of several commercially successful drugs.

Antifungal Agents: The Case of Tioconazole

2-Chloro-3-(chloromethyl)thiophene is a key precursor in the synthesis of the imidazole antifungal agent, Tioconazole.[3][5] Tioconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

Table 1: Synthesis and Properties of Tioconazole

| Precursor | Drug | Mechanism of Action | Reported Yield |

| 2-Chloro-3-(chloromethyl)thiophene | Tioconazole | Inhibition of fungal 14α-demethylase[6] | 39%[7] |

Experimental Protocol: Synthesis of Tioconazole [7]

-

Materials: 2-chloro-3-chloromethylthiophene, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, imidazole, sodium hydroxide flakes, PEG600, DMF, toluene.

-

Procedure:

-

A mixture of DMF, imidazole, sodium hydroxide flakes, and PEG600 is heated to 110-115°C and then cooled.

-

A DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is added dropwise at 50-55°C.

-

The mixture is heated again to 110-115°C.

-

After cooling, more sodium hydroxide is added, followed by the dropwise addition of 2-chloro-3-chloromethylthiophene at 50-55°C.

-

After the reaction is complete, water is added, and the crude product is obtained by centrifugation.

-

The crude product is dried and recrystallized from toluene.

-

Synthesis of Tioconazole

Caption: Synthetic pathway for Tioconazole.

Antiplatelet Agents: The Thienopyridine Class

2-(Chloromethyl)thiophene is a foundational starting material for the synthesis of the thienopyridine class of antiplatelet drugs, which includes Clopidogrel, Ticlopidine, and Prasugrel.[8] These drugs are critical in managing cardiovascular diseases by inhibiting platelet aggregation.[8] Clopidogrel, for instance, is an irreversible inhibitor of the P2Y12 ADP receptor on platelets.[8]

Table 2: Thienopyridine Antiplatelet Agents

| Precursor | Drug | Target |

| 2-(Chloromethyl)thiophene | Clopidogrel | P2Y12 receptor[8][9] |

| 2-(Chloromethyl)thiophene | Ticlopidine | P2Y12 receptor |

| 2-(Chloromethyl)thiophene | Prasugrel | P2Y12 receptor |

Experimental Protocol: Synthesis of a Clopidogrel Intermediate [10]

-

Materials: Thiophene-2-ethanol, p-toluenesulfonyl chloride, triethylamine, toluene.

-

Procedure (for the tosylate intermediate derived from a 2-(chloromethyl)thiophene precursor):

-

Add 100 kg of thiophene-2-ethanol to a reactor containing toluene and 163.2 kg of p-toluenesulfonyl chloride at about 5°C.

-

Add 130 kg of triethylamine over approximately 8 hours and 50 minutes.

-

Raise the temperature to about 30°C and stir for about 12 hours.

-

Filter the reaction mass and wash with toluene.

-

The filtrate is then washed with water, and the organic layer is distilled under vacuum.

-

-

Yield: 96.37% of 2-(2-thienyl)ethyl tosylate.[10] This intermediate is then reacted with (+)-α-amino-2-chlorophenylacetic acid methyl ester to proceed towards Clopidogrel.[8]

Clopidogrel's Mechanism of Action

Caption: Clopidogrel inhibits platelet aggregation.

Agrochemical Applications

Substituted chloromethylthiophenes are also valuable in the agrochemical industry, particularly in the development of novel fungicides.

Fungicides Targeting Succinate Dehydrogenase

Thiophene derivatives have been developed as potent fungicides that target succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration of fungi.[5] N-(thiophen-2-yl) nicotinamide derivatives, synthesized from precursors accessible from 2-(chloromethyl)thiophene, have shown significant efficacy against plant pathogens like cucumber downy mildew.[5]

Table 3: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

| Compound ID | Structure | EC50 (mg/L) (in vivo) |

| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 4.69 |

| 4f | Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Not Reported |

| Diflumetorim (Commercial Fungicide) | - | 21.44 |

Data from in vivo greenhouse trials against Pseudoperonospora cubensis.[5]

Experimental Workflow for Fungicide Synthesis

Caption: Synthesis of thiophene-based fungicides.

Materials Science Applications

The unique electronic and chemical properties of the thiophene ring make its derivatives, including those derived from chloromethylthiophenes, suitable for various applications in materials science.

Organic Electronics

Thiophene-based compounds are integral to the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and conducting polymers. The extended π-conjugation in polythiophenes allows for efficient charge transport, a crucial property for these applications. While direct applications of chloromethylthiophenes in final materials are less common, they can serve as reactive monomers or precursors for functionalized thiophenes used in polymer synthesis. The ability to introduce various functional groups via the chloromethyl handle allows for the fine-tuning of the electronic and physical properties of the resulting polymers.

Corrosion Inhibitors

Thiophene derivatives have demonstrated efficacy as corrosion inhibitors for metals such as carbon steel in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions, thereby reducing the corrosion rate. The efficiency of inhibition is dependent on the concentration of the thiophene derivative and the specific substituents on the thiophene ring.

Table 4: Corrosion Inhibition Efficiency of a Thiophene Derivative

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | 5 x 10⁻³ | 87 |

Data for steel in 0.5 M H₂SO₄.[11]

Conclusion

Substituted chloromethylthiophenes are undeniably potent and versatile chemical intermediates. Their utility spans from the synthesis of life-saving pharmaceuticals and crop-protecting agrochemicals to the development of advanced materials. The reactivity of the chloromethyl group, coupled with the inherent properties of the thiophene ring, provides a powerful platform for chemical innovation. The experimental protocols and data presented in this guide underscore the significance of these compounds and aim to facilitate further research and development in these critical areas. As the demand for novel, high-performance molecules continues to grow, the importance of substituted chloromethylthiophenes in the synthetic chemist's toolbox is set to increase.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 11. Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 m H2SO4 | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-(chloromethyl)thiophene, a reactive intermediate vital in pharmaceutical and chemical synthesis. Given its hazardous nature, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety. This document compiles essential information from various safety data sheets and chemical literature to provide a consolidated resource for professionals working with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂S | [1][2] |

| Molecular Weight | 167.06 g/mol | [2] |

| CAS Number | 23784-96-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 83-85 °C at 8 mmHg | [2][3] |

| Density | 1.385 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.575 (lit.) | [2][3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [2][3] |

| Storage Temperature | -20°C | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | Warning | H335: May cause respiratory irritation.[2][3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber or Viton® are recommended as aromatic and halogenated hydrocarbons can attack most standard glove materials) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown).[5]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[5]

Storage and Stability

Proper storage is crucial to prevent decomposition and ensure safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1][3] Keep away from heat, sparks, and open flames.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Stability and Decomposition: This compound can be unstable and may decompose over time, especially if not stored correctly. Decomposition can lead to the liberation of hydrogen chloride (HCl) gas, causing pressure buildup in a sealed container.[7] Signs of decomposition include darkening of the liquid, fuming, frothing, and resinification.[7] For prolonged storage, stabilization with 1-2% by weight of dicyclohexylamine is recommended to neutralize any formed HCl.[7]

Experimental Protocols for Stability Assessment

While a specific, detailed experimental protocol for determining the stability of this compound is not publicly available, general methodologies for assessing the thermal stability of reactive chemicals are well-established. These methods can be adapted for this compound by qualified professionals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which the material begins to decompose exothermically and to quantify the energy released.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) is hermetically sealed in a sample pan.

-

An empty, sealed reference pan is also prepared.

-

Both pans are placed in the DSC instrument.

-

The temperature of the instrument is increased at a constant rate (e.g., 5-20 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An exothermic event, indicating decomposition, is observed as a peak in the heat flow curve. The onset temperature and the area of the peak (enthalpy of decomposition) are determined.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case "thermal runaway" scenario in an adiabatic environment to determine the time-to-maximum-rate of decomposition.

Methodology:

-

A larger sample (typically 1-10 g) is placed in a robust, spherical sample container (a "bomb").

-

The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat loss to the surroundings).

-

The sample is heated in a stepwise manner. After each temperature increase, the instrument waits to detect any self-heating from the sample.

-

Once an exothermic reaction is detected (a rate of temperature rise above a certain threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode. The heaters in the calorimeter match the temperature of the sample, preventing any heat loss.

-

The temperature and pressure of the sample are monitored as the reaction accelerates. This data is used to calculate critical safety parameters like the self-accelerating decomposition temperature (SADT).

The following diagram illustrates the logical relationship between these two key stability testing methods.

Caption: Relationship between DSC and ARC in thermal stability assessment.

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, ensure the area is well-ventilated and evacuate personnel. Wear appropriate PPE. Contain and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[6]

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[5]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. [PDF] Chemical reactivity test for thermal stability | Semantic Scholar [semanticscholar.org]

- 4. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 5. fauske.com [fauske.com]

- 6. osti.gov [osti.gov]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

A Technical Guide to the Solubility of 2-Chloro-5-(chloromethyl)thiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-5-(chloromethyl)thiophene is a vital intermediate in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound in common organic solvents, detailed experimental protocols for solubility determination, and a generalized workflow for such assessments. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes the importance of experimental determination and provides the necessary methodology.

Introduction

This compound (CAS No: 23784-96-5, Molecular Formula: C₅H₄Cl₂S) is a thiophene derivative with two reactive chloro groups, making it a versatile building block in medicinal chemistry.[1][2] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents.[3][4] This document serves as a resource for researchers by consolidating the known solubility characteristics of this compound and providing practical guidance for its experimental evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 167.06 g/mol | [1] |

| Appearance | Colorless to brown liquid | [5] |

| Density | 1.385 g/mL at 25 °C | [1][5] |

| Boiling Point | 83-85 °C at 8 mmHg | [1][5] |

| Flash Point | 101 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.575 | [1] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature or chemical databases. However, based on the properties of similar thiophene derivatives and available safety data sheets, a qualitative solubility profile can be inferred. Thiophene and its derivatives are generally soluble in a range of organic solvents.[4][6][7] For the closely related compound 2-(chloromethyl)thiophene, solubility has been noted in acetonitrile and chloroform.[8]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility |

| Halogenated | Dichloromethane | Expected to be Soluble |

| Chloroform | Expected to be Soluble | |

| Ethers | Diethyl ether | Expected to be Soluble |

| Tetrahydrofuran (THF) | Expected to be Soluble | |

| Aromatics | Toluene | Expected to be Soluble |

| Benzene | Expected to be Soluble | |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl acetate | Expected to be Soluble |

| Alcohols | Ethanol | Expected to be Soluble |

| Methanol | Expected to be Soluble | |

| Aprotic Polars | Acetonitrile (ACN) | Expected to be Soluble |

| Dimethylformamide (DMF) | Expected to be Soluble | |

| Dimethyl sulfoxide (DMSO) | Expected to be Soluble | |

| Non-polar | Hexanes | Expected to be Soluble |

| Aqueous | Water | Insoluble |

Note: The qualitative solubility assessments are based on general chemical principles and data for structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

Given the absence of comprehensive quantitative data, the following protocol outlines a standard method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., g/100 mL or mol/L) at a controlled temperature.

Materials:

-

This compound (analyte)

-

Selected organic solvent (high purity)

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement micropipettes

-

Volumetric flasks and vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount should be sufficient to ensure that undissolved liquid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a calibrated micropipette.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Safety Precautions: this compound is a hazardous substance.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Workflow and Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility, as detailed in the protocol above.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse in the public domain, its chemical nature suggests good solubility in a wide range of non-aqueous media and insolubility in water. For applications in research and drug development, it is imperative to experimentally determine the solubility in the specific solvent systems being utilized. The protocol provided in this guide offers a robust methodology for obtaining reliable and accurate solubility data, which is essential for process optimization and the successful application of this versatile synthetic intermediate.

References

- 1. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)thiophene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Chloro-5-(chloromethyl)thiophene. It details the historical context of its discovery, tracing back to the early explorations of thiophene chemistry. The guide presents a thorough examination of its synthesis, with a focus on the prevalent chloromethylation of 2-chlorothiophene, including detailed experimental protocols. Furthermore, it elucidates the compound's critical role as a versatile intermediate in the synthesis of pharmaceuticals, particularly the antifungal agent Tioconazole. Physicochemical properties are summarized in a structured format for easy reference. This document serves as an in-depth resource for chemists and researchers engaged in organic synthesis and drug development.

Introduction

This compound is a disubstituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a chloro and a chloromethyl group on the thiophene ring imparts distinct reactivity, making it a valuable building block in organic synthesis. The chloromethyl group, in particular, serves as a reactive handle for the introduction of the 2-chloro-5-thienyl moiety into larger, more complex molecules. This has led to its significant application in the pharmaceutical industry as a key intermediate in the production of active pharmaceutical ingredients (APIs).

Discovery and History

The history of this compound is intrinsically linked to the discovery and functionalization of its parent heterocycle, thiophene. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] This discovery spurred significant interest in the chemistry of this new aromatic system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 23784-96-5 | |

| Molecular Formula | C₅H₄Cl₂S | |

| Molecular Weight | 167.06 g/mol | |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point | 83-85 °C at 8 mmHg | |

| Density | 1.385 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.575 |

Synthesis

The primary and most widely utilized method for the synthesis of this compound is the electrophilic chloromethylation of 2-chlorothiophene.

Chloromethylation of 2-Chlorothiophene

This reaction involves the introduction of a chloromethyl group onto the 2-chlorothiophene ring, predominantly at the 5-position due to the directing effects of the chloro substituent.

Detailed Experimental Protocol: Chloromethylation of 2-Chlorothiophene[1]

Reagents:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Calcium Chloride

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with 2-chlorothiophene and an anhydrous solvent such as dichloromethane.

-

The mixture is cooled in an ice bath to maintain a temperature below 10 °C.

-

A mixture of paraformaldehyde and concentrated hydrochloric acid is prepared separately, and a catalytic amount of zinc chloride is added.

-

This acidic formaldehyde mixture is then added dropwise to the cooled solution of 2-chlorothiophene with vigorous stirring, ensuring the temperature remains below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed successively with water and a saturated sodium bicarbonate solution.

-

The organic layer is then dried over anhydrous calcium chloride.

-

The solvent is removed by distillation.

-

The crude product is purified by vacuum distillation to yield this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the antifungal agent Tioconazole.[2][4]

Synthesis of Tioconazole

In the synthesis of Tioconazole, the chloromethyl group of this compound serves as an electrophilic site for nucleophilic substitution by the hydroxyl group of a substituted imidazole ethanol derivative.

This reaction highlights the utility of this compound as a synthon for introducing the 2-chloro-5-thienylmethyl group into a target molecule.

Conclusion

This compound is a significant heterocyclic compound with a history rooted in the foundational discoveries of thiophene chemistry. Its synthesis, primarily through the chloromethylation of 2-chlorothiophene, is a well-established process. The compound's importance is underscored by its role as a crucial intermediate in the synthesis of valuable pharmaceuticals like Tioconazole. This guide provides a comprehensive resource for researchers and professionals, offering detailed information on its history, synthesis, and applications, thereby facilitating its continued use in the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-5-(chloromethyl)thiophene: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-5-(chloromethyl)thiophene, a valuable building block in medicinal chemistry and materials science.[1] Its utility is notable in the synthesis of antifungal agents like Tioconazole.[1] The protocol is based on the well-established chloromethylation of 2-chlorothiophene.

Chemical Properties and Identifiers

A summary of the key chemical identifiers and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂S | |

| Molecular Weight | 167.06 g/mol | |

| CAS Number | 23784-96-5 | [1] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 73–75 °C at 17 mmHg | [2] |

Experimental Protocol: Chloromethylation of 2-Chlorothiophene

This procedure details the synthesis of this compound via the chloromethylation of 2-chlorothiophene.

Reagents:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride (or other suitable drying agent)

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 2-chlorothiophene and cool the vessel in an ice bath to maintain a temperature below 10 °C.[1]

-

In a separate beaker, prepare a mixture of paraformaldehyde and concentrated hydrochloric acid. To this mixture, add a catalytic amount of zinc chloride.[1]

-

Slowly add the acidic formaldehyde mixture dropwise to the cooled and vigorously stirred solution of 2-chlorothiophene. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction proceeds to completion.[1]

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent such as dichloromethane.[1]

-

Combine the organic extracts and wash successively with water and a saturated sodium bicarbonate solution.[2]

-

Dry the organic layer over an anhydrous drying agent like calcium chloride.[2]

-

Remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield this compound.[1] The product is typically collected at 73–75 °C/17 mmHg.[2]

Safety Precautions:

-

This reaction involves corrosive and flammable materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

The procedure should be carried out in a well-ventilated fume hood.[1]

-

The product, this compound, is lachrymatory.[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chloromethylation of 2-chlorothiophene using paraformaldehyde and hydrochloric acid. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, notably 2-chloro-5-(chloromethyl)thiophene, a key building block for antifungal agents like Tioconazole.[1][2]

Introduction

The chloromethylation of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, allowing for the introduction of a reactive chloromethyl group. This functional group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1] In the context of drug development, thiophene derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The chloromethylation of 2-chlorothiophene is a primary method to produce this compound, a vital intermediate in the synthesis of various pharmaceuticals.[1][2]

Reaction and Mechanism